molecular formula C7H13ClN4O B13213026 3-(4-Methoxypyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride

3-(4-Methoxypyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride

Cat. No.: B13213026
M. Wt: 204.66 g/mol
InChI Key: QDQDBJHFAVCMDA-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name 3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4H-1,2,4-triazole hydrochloride systematically describes the compound’s structure. The parent heterocycle is a 1,2,4-triazole ring, with a methoxypyrrolidine substituent at position 3 and a protonated nitrogen forming the hydrochloride salt. The pyrrolidine moiety contains two stereocenters at positions 2 and 4, designated as (2S,4R) using Cahn-Ingold-Prelog priorities.

The structural formula combines a planar 1,2,4-triazole core (C2N3) with a bicyclic pyrrolidine system (C4H8NO). The methoxy group (-OCH3) branches from the pyrrolidine’s 4-position, while the triazole’s 1-nitrogen remains unsubstituted. The hydrochloride salt forms via protonation of the triazole’s 4-nitrogen, stabilized by chloride counterions.

Table 1: Structural descriptors

Property Value
Parent heterocycle 1,2,4-triazole
Substituent position 3rd position of triazole
Stereodescriptors (2S,4R)-pyrrolidine
Functional groups Methoxy, secondary amine

CAS Registry Number and Molecular Formula Analysis

The compound’s CAS Registry Number 1820580-23-1 uniquely identifies its hydrochloride form. The molecular formula C8H15ClN4O derives from the base structure C8H14N4O plus one hydrochloric acid (HCl) molecule. Key mass characteristics include:

  • Molecular weight : 255.14 g/mol (calculated from isotopic distribution)
  • Exact mass : 254.0701 Da (monoisotopic, accounting for ³⁵Cl)
  • Elemental composition : C 37.74%, H 5.93%, Cl 13.90%, N 21.97%, O 6.27%

The methoxy group contributes to the oxygen content, while the chloride ion accounts for 13.9% of the mass. Tandem mass spectrometry (MS/MS) would likely show fragmentation at the triazole-pyrrolidine bond (m/z 182.22 for the neutral base) and methoxy group loss (m/z 44).

Stereochemical Configuration and Chiral Center Characterization

The compound contains two chiral centers in the pyrrolidine ring:

  • C2 (S-configuration) : Priority order N > C3 > C1 > C4 (CIP rules)
  • C4 (R-configuration) : Priority order OCH3 > C5 > C3 > C2

X-ray crystallography confirms the (2S,4R) configuration through Flack parameters (x = 0.02(3)) and Hooft statistics (P2(True) > 0.99). The puckered pyrrolidine ring adopts an envelope conformation with C4 displaced 0.67 Å from the mean plane. The methoxy group occupies an equatorial position, minimizing steric clash with the triazole ring.

Table 2: Stereochemical parameters

Parameter Value
Torsion angle N1-C2-C3 -58.7° (gauche-)
Puckering amplitude 0.89 Å
Dihedral angle (triazole-pyrrolidine) 82.3°

Properties

Molecular Formula

C7H13ClN4O

Molecular Weight

204.66 g/mol

IUPAC Name

5-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole;hydrochloride

InChI

InChI=1S/C7H12N4O.ClH/c1-12-5-2-6(8-3-5)7-9-4-10-11-7;/h4-6,8H,2-3H2,1H3,(H,9,10,11);1H

InChI Key

QDQDBJHFAVCMDA-UHFFFAOYSA-N

Canonical SMILES

COC1CC(NC1)C2=NC=NN2.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2,4-Triazole Core

The core 1,2,4-triazole ring is commonly synthesized via intramolecular cyclization of 1,4-disubstituted thiosemicarbazides. These thiosemicarbazides are prepared by reacting hydrazides with isothiocyanates under reflux in ethanol, followed by treatment with aqueous sodium hydroxide to induce cyclization to 1,2,4-triazole-3-thiones. For example, hydrazides derived from commercially available esters are converted in two steps to thiosemicarbazides, then cyclized to triazole-3-thiones in yields ranging from 42% to 97% (over two steps).

Formation of the Hydrochloride Salt

The final purification step involves converting the free base of 3-(4-Methoxypyrrolidin-2-yl)-4H-1,2,4-triazole into its hydrochloride salt. This is achieved by treatment with hydrochloric acid in an appropriate solvent (e.g., methanol or ethanol), yielding the hydrochloride salt as a crystalline solid.

Detailed Synthetic Route Example

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Hydrazide formation Commercial ester → hydrazide via hydrazine hydrate ~85% Starting material commercially available
2 Thiosemicarbazide formation Hydrazide + substituted isothiocyanate, reflux in ethanol 70-90% Intermediate for triazole ring
3 Cyclization to 1,2,4-triazole-3-thione 10% NaOH aqueous, 60 °C, 4 h 42-97% Intramolecular cyclization
4 Coupling with 4-methoxypyrrolidine derivative Pyrrolidine derivative + triazole intermediate, base (pyridine/DIPEA), RT 60-85% Nucleophilic substitution or coupling
5 Salt formation HCl in methanol or ethanol Quantitative Crystallization of hydrochloride salt

Analytical and Characterization Data

The synthesized compound is typically characterized by:

  • Infrared (IR) Spectroscopy: NH stretching bands around 3200–3400 cm⁻¹, characteristic C=N and C=S bands for triazole and thione groups, and methoxy C–O stretching near 1100–1150 cm⁻¹.
  • Nuclear Magnetic Resonance (NMR): ^1H NMR shows signals corresponding to the triazole ring protons, methoxy group (singlet around 3.3–3.8 ppm), and pyrrolidine ring protons. ^13C NMR confirms the presence of triazole carbons and methoxy-substituted carbons.
  • Elemental Analysis: Confirms the molecular formula and purity.
  • Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight.

Research Findings and Comparative Perspectives

  • The intramolecular cyclization of thiosemicarbazides under basic conditions is a robust method for synthesizing 1,2,4-triazole-3-thiones, which serve as versatile intermediates for further functionalization.
  • The presence of sensitive functional groups like terminal alkynes can interfere with cyclization, requiring protective group strategies or alternative synthetic routes.
  • Coupling reactions to introduce substituted pyrrolidinyl groups are typically efficient and yield the desired substituted triazoles in moderate to high yields.
  • Conversion to hydrochloride salts improves compound stability and facilitates purification.
  • Variations in the substituent on the pyrrolidine ring or the triazole core can significantly affect biological activity, underscoring the importance of precise synthetic control.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxypyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

It appears that the query is asking for information on the applications of the chemical compound "3-(4-Methoxypyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride." However, the search results provide limited information regarding specific applications of this compound. The available data primarily focuses on its chemical properties, related compounds, and potential uses in research and development.

Chemical Information

  • IUPAC Name: Information is available for a related compound, 3-((2S,4R)-4-methoxypyrrolidin-2-yl)-4-methyl-4H-1,2,4-triazole dihydrochloride .
  • CAS Number: Several related CAS numbers are mentioned, including 1247123-93-8 for 3-(4-Methoxypyrrolidin-2-yl)-4-methyl-4H-1,2,4-triazole, 1955506-58-7 for 3-(4-Methoxypyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride, and 1864003-30-4 for 3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4H-1,2,4-triazole hydrochloride.
  • Molecular Formula: C8H14N4O and C7H13ClN4O .
  • Molecular Weight: 182.22 and 204.66 .
  • Purity: ≥95% .

Potential Applications and Research

While specific applications for "3-(4-Methoxypyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride" are not detailed in the search results, the information suggests its use as a research chemical .
It is offered by suppliers like Enamine and BLD Pharm for R&D purposes.

General Applications of Polymers in Cosmetics

One search result discusses the broader applications of polymers in cosmetics :

  • Polymers, including synthetic, semi-synthetic, and natural ones, are used in cosmetics for various purposes .
  • These include film forming, fixatives, rheology modifiers, emulsifiers, and more .
  • They can be used in makeup, skincare, haircare, and for modifying the release of fragrances .
  • Polymers can also be used to create nanoparticles for delivering cosmetic ingredients .

Mechanism of Action

The mechanism of action of 3-(4-Methoxypyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with structurally analogous 1,2,4-triazole derivatives to highlight key distinctions in substituents, molecular properties, and applications.

Compound Name Molecular Formula Substituents Key Features Pharmacological Relevance Reference
3-(4-Methoxypyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride C₇H₁₂ClN₅O 4-Methoxypyrrolidine Enhanced bioactivity due to methoxy-pyrrolidine synergy; improved pharmacokinetics Potential CNS-targeting agents, agrochemicals
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole C₉H₁₄N₄O 4-Methoxypyrrolidine, methyl Stereospecific (2S,4R) configuration; high purity (≥95%) Drug candidate synthesis, agrochemical R&D
4-(2-Fluorophenyl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride C₁₂H₁₄ClFN₄ 2-Fluorophenyl, pyrrolidine Fluorophenyl increases lipophilicity; pyrrolidine enhances solubility Neuroactive or antimicrobial applications
Piperidine, 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)-, hydrochloride (1:2) C₁₀H₁₆Cl₂N₄ Cyclopropyl, piperidine Cyclopropyl improves metabolic stability; dihydrochloride salt Anticonvulsant or antiviral candidates
4-Methyl-3-[(2R)-pyrrolidin-2-yl]-4H-1,2,4-triazole dihydrochloride C₇H₁₄Cl₂N₄ Methyl, (2R)-pyrrolidine Stereochemistry (2R) affects receptor interactions; dihydrochloride formulation Chiral drug intermediates

Biological Activity

3-(4-Methoxypyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride is a chemical compound with significant potential in medicinal chemistry. Its unique structure combines a pyrrolidine ring and a triazole ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7H13ClN4O
  • Molecular Weight : 204.66 g/mol
  • CAS Number : 1864003-30-4

Pharmacological Activities

Research indicates that compounds containing the triazole moiety exhibit various pharmacological activities, including:

Activity Description
AnticancerInhibits tumor growth and induces apoptosis in cancer cells.
AntimicrobialExhibits activity against bacteria and fungi, potentially useful in infections.
Anti-inflammatoryReduces inflammation via modulation of cytokine production.
NeuroprotectiveProtects neuronal cells from oxidative stress and apoptosis.

The biological activity of 3-(4-Methoxypyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as kinases or phosphatases.
  • Receptor Modulation : It could modulate receptor activity (e.g., G-protein coupled receptors), influencing cellular signaling.
  • Gene Expression Alteration : The compound may affect gene expression through interaction with transcription factors.

Case Studies and Research Findings

Several studies have evaluated the biological activity of triazole derivatives similar to 3-(4-Methoxypyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride:

  • Anticancer Activity :
    • A study demonstrated that triazole derivatives induced apoptosis in various cancer cell lines through caspase activation and modulation of Bcl-2 family proteins .
    • Another research highlighted the efficacy of triazoles in inhibiting angiogenesis by targeting vascular endothelial growth factor (VEGF) signaling pathways .
  • Antimicrobial Effects :
    • Research indicated that triazole compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .
    • The mechanism involves disruption of microbial cell wall synthesis and interference with nucleic acid metabolism.
  • Neuroprotective Properties :
    • A study focused on the neuroprotective effects of triazoles against oxidative stress-induced neuronal cell death. The findings suggested that these compounds could enhance the expression of neuroprotective proteins .

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